molecular formula C14H16N2O4 B4912213 Methyl 2-[(2-oxo-2-pyrrolidin-1-ylacetyl)amino]benzoate

Methyl 2-[(2-oxo-2-pyrrolidin-1-ylacetyl)amino]benzoate

Cat. No.: B4912213
M. Wt: 276.29 g/mol
InChI Key: WIGPNOGNMPXCSG-UHFFFAOYSA-N
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Description

Methyl 2-[(2-oxo-2-pyrrolidin-1-ylacetyl)amino]benzoate is a chemical compound with a complex structure that includes a pyrrolidinone ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-oxo-2-pyrrolidin-1-ylacetyl)amino]benzoate typically involves the reaction of 2-oxo-2-pyrrolidineacetyl chloride with methyl anthranilate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-oxo-2-pyrrolidin-1-ylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The ester and amide groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new ester or amide derivatives.

Scientific Research Applications

Methyl 2-[(2-oxo-2-pyrrolidin-1-ylacetyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-oxo-2-pyrrolidin-1-ylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-[(2-oxo-2-pyrrolidin-1-ylacetyl)amino]benzoate can be compared with other similar compounds such as:

    Methyl 2-oxo-1-pyrrolidineacetate: This compound has a similar pyrrolidinone structure but lacks the benzoate ester group.

    Methyl anthranilate: This compound contains the benzoate ester group but lacks the pyrrolidinone ring.

Properties

IUPAC Name

methyl 2-[(2-oxo-2-pyrrolidin-1-ylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-20-14(19)10-6-2-3-7-11(10)15-12(17)13(18)16-8-4-5-9-16/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGPNOGNMPXCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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